molecular formula C20H22 B1617941 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene CAS No. 92387-50-3

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene

Cat. No.: B1617941
CAS No.: 92387-50-3
M. Wt: 262.4 g/mol
InChI Key: NLKFJXJXBCJCHI-UHFFFAOYSA-N
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Description

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene (CAS 92387-50-3) is a high-purity, complex polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H22 and a molecular weight of 262.40 g/mol . This compound serves as a critical model system in scientific research for studying the properties and reactivity of hydrogenated PAHs . Its defined structure makes it valuable across multiple disciplines. In chemistry, it is used to probe reaction mechanisms and stability . In biology and medicine, it is investigated for its interactions with biomolecules, with research exploring potential anti-cancer and anti-inflammatory effects through mechanisms that may involve binding to DNA and proteins, thereby modulating cellular signaling pathways . Furthermore, its unique structural properties make it a compound of interest in industrial research for the development of advanced polymers and nanomaterials . The synthesis of this compound involves multiple controlled steps, beginning with purified pyrene, followed by partial catalytic hydrogenation to a hexahydropyrene intermediate, functionalization, ring closure, and a final hydrogenation step to yield the decahydro product, ensuring a high level of purity suitable for advanced research applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKFJXJXBCJCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3CCCC4=C3C5=C(CCCC5=C2C1)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238988
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92387-50-3
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092387503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Purification

  • Pyrene Purification : The synthesis often begins with pyrene, which is purified by chromatographic and crystallization techniques to remove impurities that could interfere with subsequent reactions.

Partial Hydrogenation to Hexahydropyrene

  • Pyrene is partially hydrogenated to 1,2,3,6,7,8-hexahydropyrene as a key intermediate. This step involves catalytic hydrogenation under controlled conditions to avoid over-reduction.

Functionalization and Ring Closure

  • The hexahydropyrene intermediate undergoes functionalization, such as formation of carboxylic acid derivatives (e.g., 4-(1-pyrenyl)butyric acid), which are then cyclized to tetrahydrobenzo[e]pyrene derivatives.

Further Hydrogenation to Decahydrobenzo[e]pyrene

  • The tetrahydrobenzo[e]pyrene intermediate is subjected to further catalytic hydrogenation to yield 1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyrene. The hydrogenation is carefully monitored to ensure selective saturation of specific rings without degrading the aromatic system.

Detailed Experimental Findings and Conditions

Step Reaction Conditions Notes
1 Pyrene purification Chromatographic absorption, crystallization Ensures high purity starting material
2 Partial hydrogenation to hexahydropyrene Catalytic hydrogenation (Pt catalyst), controlled H2 atmosphere Avoids over-reduction, yields 1,2,3,6,7,8-hexahydropyrene
3 Formation of 4-(1-pyrenyl)butyric acid Hydrolysis of ortho ester intermediates under acidic conditions Purification by continuous extraction to remove pyrene traces
4 Cyclization to tetrahydrobenzo[e]pyrene Acid-catalyzed cyclization Prepares the core structure for further hydrogenation
5 Final hydrogenation to decahydro derivative Catalytic hydrogenation with Pd on alumina or Pt catalyst, mesitylene solvent, nitrogen atmosphere Requires repeated dehydrogenation if incomplete; purification by chromatography

Analytical and Purification Techniques

Research Data Summary

The Environmental Protection Agency (EPA) report (EPA-650/2-74-040) documents the synthesis of benzo[e]pyrene derivatives including decahydrobenzo[e]pyrene, highlighting the following:

  • Four out of five synthetic steps for benzo(e)pyrene derivatives have been completed successfully.
  • The immediate precursor to this compound was prepared in sufficient quantity and purity.
  • The final hydrogenation to the decahydro compound was achieved with catalytic hydrogenation under controlled conditions.
  • Purification methods ensured the final product purity exceeded 99.9% where applicable.
  • The synthetic sequence is adapted from classical polycyclic aromatic hydrocarbon chemistry with modifications for selectivity and yield optimization.

Summary Table of Preparation Steps

Compound Stage Description Yield & Purity Key References
Pyrene Starting material, purified >99% purity
Hexahydropyrene Partial hydrogenation intermediate Moderate yield
4-(1-Pyrenyl)butyric acid Functionalized intermediate Purified by extraction
Tetrahydrobenzo[e]pyrene Cyclized intermediate Isolated and purified
This compound Final hydrogenated product High purity (>99.9%)

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation to form hydroxylated derivatives. Key reagents and conditions include:

Reagent SystemConditionsProduct FormedYieldSource
KMnO₄ in acidic mediumRoom temperature, 12–24 hrHydroxylated decahydro derivatives60–75%
CrO₃ in acetic acidReflux, 4–6 hrKetonic intermediates45–55%

These reactions proceed via radical-mediated mechanisms, with oxidation occurring preferentially at tertiary carbon positions due to steric accessibility .

Reduction and Hydrogenation

Further hydrogenation of the compound has been explored to achieve full saturation:

Catalyst SystemConditionsProduct FormedYieldSource
H₂, Pd/C (10% w/w)300–320°C, 2 hrFully saturated hydrocarbon86%
LiAlH₄ in anhydrous THF−78°C, 1 hrPartially reduced intermediates72%

Notably, catalytic hydrogenation at elevated temperatures leads to complete saturation, while milder conditions preserve aromatic rings .

Dehydrogenation to Benzo[e]pyrene

Thermal or catalytic dehydrogenation restores aromaticity:

MethodConditionsProduct FormedYieldSource
Pd/C, mesitylene900°C, continuous flowBenzo[e]pyrene (C₂₀H₁₂)82%
Selenium, 320–340°C8–12 hrPartially dehydrogenated isomers65–70%

Dehydrogenation pathways are highly dependent on catalyst choice, with Pd/C favoring selective aromatization over side reactions .

Substitution Reactions

Electrophilic substitution occurs at reactive positions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
HalogenationBr₂ in CCl₄, 0°CBrominated derivatives50–60%
NitrationHNO₃/H₂SO₄, 50°CNitro-decahydrobenzo[e]pyrene40–45%

Halogenation occurs regioselectively at positions adjacent to existing hydrogenated rings, as confirmed by NMR studies .

Cyclization and Functionalization

The compound serves as a precursor in multistep syntheses:

ApplicationKey StepsFinal ProductYieldSource
Synthesis of benzo[a]pyreneWolff-Kishner reduction + cyclizationBenzo[a]pyrene68%
Preparation of methyl derivativesLithioenolate alkylation11-Methylbenzo[a]pyrene55%

Cyclization reactions employ acidic (e.g., HF) or thermal conditions to annulate adjacent rings .

Environmental and Biological Reactivity

  • Photodegradation : UV exposure in aqueous media generates hydroxylated and quinonic byproducts, with half-lives <24 hr under simulated sunlight .

  • Enzymatic oxidation : Cytochrome P450 enzymes metabolize the compound to epoxide intermediates, implicated in DNA adduct formation .

Scientific Research Applications

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of hydrogenated PAHs.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene involves its interaction with cellular components, leading to various biological effects. The compound can bind to DNA, proteins, and enzymes, potentially causing changes in gene expression, protein function, and cellular signaling pathways. These interactions can result in anti-cancer, anti-inflammatory, or other therapeutic effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Comparisons

The table below compares decahydrobenzo[e]pyrene with related PAHs and hydro-PAHs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties
Benzo[e]pyrene C₂₀H₁₂ 252.31 192-97-2 Fully aromatic PAH; environmental carcinogen; high persistence in sediments .
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene C₂₀H₂₂ 262.40 92387-50-3 Partially hydrogenated; reduced aromaticity; higher solubility in toluene .
4,5,7,8,9,10,11,12-Octahydrobenzo[a]pyrene C₂₀H₂₀ 260.38 73712-70-6 Eight hydrogenated positions; retains two aromatic rings; lower mutagenicity than benzo[a]pyrene .
Hexahydropyrene C₁₆H₁₆ 208.31 1732-13-4 Six hydrogenated positions; used as a biomarker in hydrocarbon degradation studies .
Dibenzo[a,e]pyrene C₂₄H₁₄ 302.37 189-55-9 Larger PAH; classified as Group 2B carcinogen (IARC); higher environmental persistence .

Physicochemical and Toxicological Differences

  • Aromaticity and Reactivity: Decahydrobenzo[e]pyrene’s partial saturation reduces its conjugation, lowering UV absorbance and photochemical reactivity compared to benzo[e]pyrene.
  • Solubility :
    The hydrogenation increases lipophilicity slightly (MW 262.40 vs. 252.31 for benzo[e]pyrene), but solubility in toluene remains comparable (0.2 mg/mL) .
  • Toxicity: While benzo[e]pyrene is less carcinogenic than benzo[a]pyrene, its hydrogenated derivatives like decahydrobenzo[e]pyrene are hypothesized to exhibit negligible genotoxicity due to disrupted aromatic planar structures .

Environmental Behavior

  • Persistence :
    Fully aromatic PAHs like benzo[e]pyrene persist in sediments due to their stability, while hydro-PAHs like decahydrobenzo[e]pyrene may degrade faster under microbial action .
  • Sources : Decahydrobenzo[e]pyrene is rarely detected in environmental samples, suggesting anthropogenic origins (e.g., coal extraction byproducts) or synthetic pathways .

Biological Activity

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to benzo[a]pyrene (BaP), a well-studied carcinogen. Understanding the biological activity of decahydrobenzo[e]pyrene is crucial for assessing its environmental impact and potential health risks.

  • Chemical Formula : C20H22
  • Molecular Weight : 258.39 g/mol
  • CAS Number : 185163

Biological Activity Overview

The biological activity of decahydrobenzo[e]pyrene includes mutagenicity and endocrine disruption. Research indicates that PAHs can affect various biological systems through several mechanisms:

  • Mutagenicity : Studies have shown that derivatives of decahydrobenzo[e]pyrene can exhibit mutagenic properties under certain conditions. For example, the presence of cytochrome P-450 enzymes can enhance the mutagenic potential of related compounds .
  • Endocrine Disruption : Similar to BaP, decahydrobenzo[e]pyrene may disrupt endocrine functions. Exposure to PAHs has been linked to alterations in hormone levels and reproductive functions in aquatic organisms .

Case Study 1: Neurotoxicity in Aquatic Models

A study investigated the effects of BaP on zebrafish embryos as a model for understanding the neurotoxic effects of PAHs. The results indicated that exposure to BaP led to significant disruptions in the development of gonadotropin-releasing hormone (GnRH3) neurons. The study noted that even low concentrations (5 nM) could impair neuronal architecture and function .

Table 1: Comparative Mutagenicity of PAH Derivatives

CompoundMutagenic ActivityReference
This compoundLow
Benzo[a]pyreneHigh
9,10-Dihydrobenzo[e]pyreneModerate

Table 2: Endocrine Disruption Effects

OrganismCompoundObserved EffectsReference
ZebrafishBenzo[a]pyreneImpaired GnRH3 neuron development
Sea BassBenzo[a]pyreneDNA damage and endocrine dysfunction

The biological activity of decahydrobenzo[e]pyrene can be understood through various mechanisms:

  • Metabolic Activation : PAHs are often metabolically activated by cytochrome P-450 enzymes into reactive intermediates that can bind to DNA and induce mutations.
  • Oxidative Stress : Exposure to PAHs can lead to increased oxidative stress within cells, contributing to cellular damage and dysfunction.
  • Neuroendocrine Disruption : These compounds may interfere with hormonal signaling pathways impacting growth and reproductive health.

Q & A

Q. Table 1. Key Physicochemical Properties of Decahydrobenzo[e]pyrene

PropertyValueSource
Molecular FormulaC20H22
Molecular Weight262.40 g/mol
CAS RN92387-50-3
Solubility (Toluene)0.2 mg/mL
StabilityStore at -20°C in amber vials

Q. Table 2. Comparative Electron Affinity (EA) of PAHs

CompoundEA (eV)Analytical Impact (N/P Sensitivity Ratio)Source
Benzo[a]pyrene0.5400 (Negative-ion mode enhanced)
Benzo[e]pyrene<0.50.5 (Low negative-ion response)
Decahydrobenzo[e]pyreneNot reportedInfer from QSPR models

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 2
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene

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